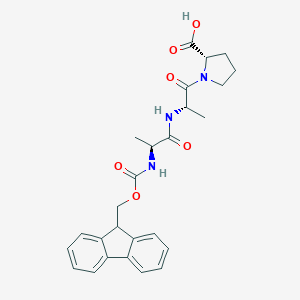
Fmoc-Ala-Ala-Pro-OH
Overview
Description
Fmoc-Ala-Ala-Pro-OH, also known as fluorenylmethyloxycarbonyl-L-alanyl-L-alanyl-L-proline, is a tripeptide derivative commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus, allowing for the stepwise elongation of peptide chains without unwanted side reactions.
Mechanism of Action
Target of Action
Fmoc-Ala-Ala-Pro-OH is a tripeptide derivative used in peptide synthesis . The primary targets of this compound are the amino groups of the N-terminal amino acid in a peptide chain . The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protecting group for these amino groups during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a protecting group for the amino group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . This mechanism involves the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . The Fmoc group can be removed under basic conditions to obtain the free amine, which can then be used for further conjugations .
Biochemical Pathways
This compound plays a crucial role in solid-phase peptide synthesis (SPPS), a process that facilitates the stepwise elongation of peptide chains . It interacts at the molecular level by forming stable amide bonds with the carboxyl group of the C-terminal amino acid, enabling the controlled and sequential addition of amino acids to the growing peptide chain .
Result of Action
The result of this compound’s action is the successful synthesis of a peptide chain with the desired sequence of amino acids . By protecting the amino group of the N-terminal amino acid and allowing for its selective deprotection, this compound ensures the correct order of amino acids in the peptide chain and prevents unwanted side reactions .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment significantly impacts the compound’s action. Additionally, temperature can affect the rate of the reactions involved in peptide synthesis. The stability of this compound under different conditions would also influence its efficacy in peptide synthesis.
Biochemical Analysis
Biochemical Properties
Fmoc-Ala-Ala-Pro-OH plays a crucial role in solid-phase peptide synthesis (SPPS), a method used to create peptides in a stepwise manner . The Fmoc group temporarily masks the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . This compound interacts with various enzymes and proteins involved in peptide synthesis, although the specific biomolecules it interacts with can vary depending on the context of the synthesis .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. By facilitating the creation of peptides, it indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the peptides being synthesized.
Molecular Mechanism
The molecular mechanism of this compound involves the temporary protection of the N-terminal amino group during peptide synthesis . The Fmoc group can be removed under basic conditions, exposing the free amino group for further reactions . This allows for the controlled and sequential addition of amino acids to the growing peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group is labile under basic conditions, meaning it can be removed when desired to allow for further reactions . Information on the product’s stability, degradation, and long-term effects on cellular function would typically be observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, although the specific enzymes can vary depending on the context of the synthesis. The compound itself is not metabolized, but the peptides it helps create can be involved in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ala-Pro-OH typically involves the following steps:
Fmoc Protection: The amino group of L-alanine is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Coupling: The protected L-alanine is then coupled with another L-alanine molecule using a coupling reagent like dicyclohexylcarbodiimide.
Proline Addition: The dipeptide is further coupled with L-proline using similar coupling reagents.
Deprotection: The final product is obtained by removing the fluorenylmethyloxycarbonyl group using a base like piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-Ala-Pro-OH undergoes several types of chemical reactions:
Deprotection: The fluorenylmethyloxycarbonyl group is removed using bases like piperidine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like dicyclohexylcarbodiimide.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide.
Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Deprotection: Removal of the fluorenylmethyloxycarbonyl group yields the free amino terminus.
Coupling: Formation of longer peptide chains.
Hydrolysis: Breakdown into individual amino acids.
Scientific Research Applications
Chemistry
Fmoc-Ala-Ala-Pro-OH is widely used in solid-phase peptide synthesis for the creation of custom peptides and proteins. Its stability and ease of deprotection make it a valuable tool in synthetic organic chemistry.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design.
Medicine
The compound is utilized in the development of peptide-based therapeutics, including inhibitors and mimetics that target specific biological pathways.
Industry
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-OH: A single amino acid derivative used in peptide synthesis.
Fmoc-Ala-Ala-OH: A dipeptide derivative similar to Fmoc-Ala-Ala-Pro-OH but lacking the proline residue.
Fmoc-Pro-OH: A single amino acid derivative with proline.
Uniqueness
This compound is unique due to its tripeptide structure, which includes proline, an amino acid known for inducing kinks in peptide chains. This structural feature makes it particularly useful in the synthesis of peptides with specific secondary structures, such as beta-turns and loops.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-15(23(30)27-16(2)24(31)29-13-7-12-22(29)25(32)33)28-26(34)35-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,15-16,21-22H,7,12-14H2,1-2H3,(H,27,30)(H,28,34)(H,32,33)/t15-,16-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUOECKRMVYVFQ-WCJKSRRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570965 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161220-53-7 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


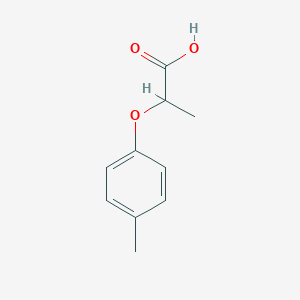
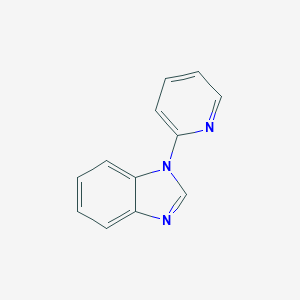

![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)
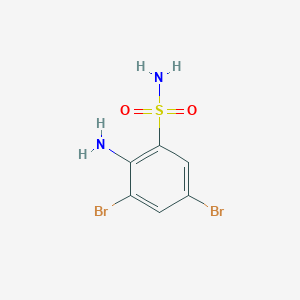
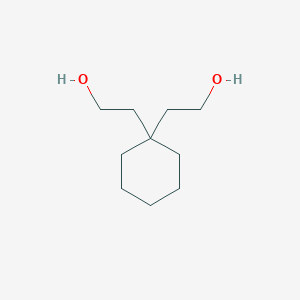
![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)
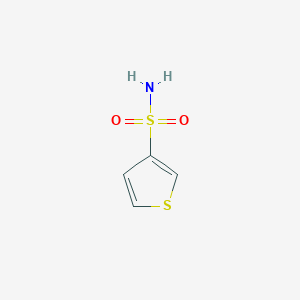
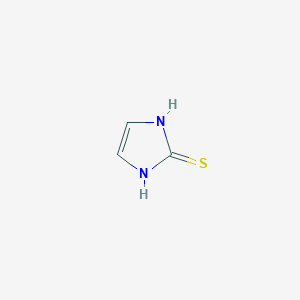
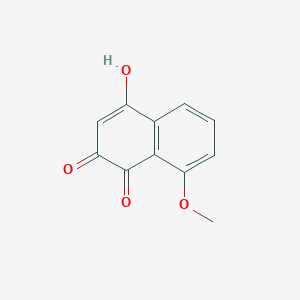
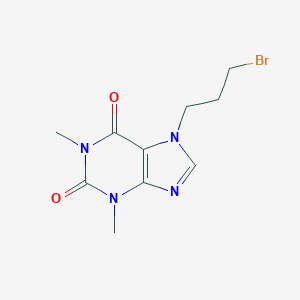
![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)
![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)

